molecular formula C21H15F4N3O2S B11200765 ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B11200765
M. Wt: 449.4 g/mol
InChI Key: YEVJXDMHDLONGV-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a thiazole ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This method provides high regioselectivity and excellent yields . The starting materials often include diethyl (α-azido(benzamido)methyl)phosphonate and 2-naphthyl propiolate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an enzyme inhibitor by mimicking the transition state of the enzyme’s substrate, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate stands out due to its combination of a naphthalene ring, a pyrazole ring, and a thiazole ring, along with the presence of a tetrafluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15F4N3O2S

Molecular Weight

449.4 g/mol

IUPAC Name

ethyl 2-[3-naphthalen-2-yl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H15F4N3O2S/c1-2-30-18(29)16-11-31-20(26-16)28-17(21(24,25)19(22)23)10-15(27-28)14-8-7-12-5-3-4-6-13(12)9-14/h3-11,19H,2H2,1H3

InChI Key

YEVJXDMHDLONGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(C(F)F)(F)F

Origin of Product

United States

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